REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:11]=[N:10][N:9]=[C:8]2[SH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:14][C:15]([O-:17])=[O:16].[Na+].[OH-].[Na+].Cl>O.C(O)C>[C:15]([CH2:14][S:12][C:8]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:11]=[N:10][N:9]=1)([OH:17])=[O:16] |f:1.2,3.4|
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(=NN=C1)S
|
Name
|
|
Quantity
|
44.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Thereto was added an aqueous solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
to-react the reactants
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C. or lower with ice
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was taken out by filtration
|
Type
|
ADDITION
|
Details
|
To the precipitate was added 1.5 l of ethanol
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was taken out by filtration
|
Type
|
CUSTOM
|
Details
|
Thereafter recrystallization
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CSC1=NN=CN1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol | |
AMOUNT: MASS | 32.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |